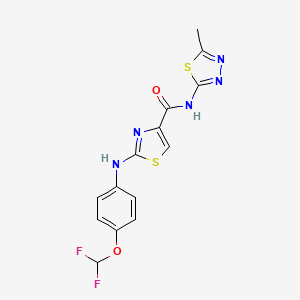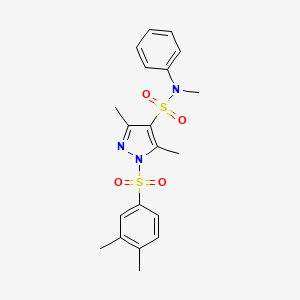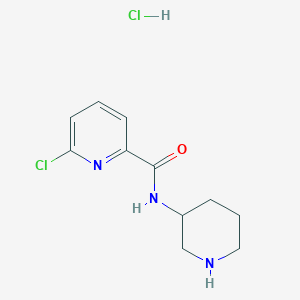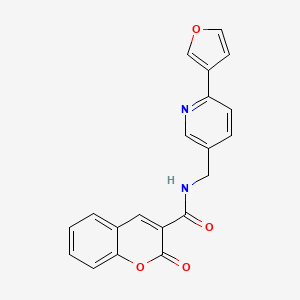
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide, also known as ITMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. ITMB is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied to understand its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide involves the inhibition of specific enzymes and receptors in the body, leading to its various effects. 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression, leading to its anti-cancer effects. 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, leading to its neuroprotective and cardiovascular effects.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has various biochemical and physiological effects, including anti-cancer, neuroprotective, and cardiovascular effects. 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the inhibition of histone deacetylases. 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has also been shown to improve cognitive function and have neuroprotective effects through the activation of the AMPK pathway. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been shown to have vasodilatory effects and improve cardiac function through the activation of the AMPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has several advantages for lab experiments, including its high purity and specificity. 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been synthesized using a specific method, leading to its high purity and specificity for its target enzymes and receptors. However, 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide.
Direcciones Futuras
There are several future directions for the study of 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide, including its potential use in combination therapies for cancer, its use in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for cardiovascular diseases. Additionally, further studies are needed to understand the potential toxicity and side effects of 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide and to develop more efficient methods for its synthesis.
Métodos De Síntesis
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide involves the reaction of 2-(2-methylthiazol-4-yl)aniline and 1H-imidazole-1-carboxaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product, 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide, is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been studied for its potential use in various research fields, including cancer research, neurological research, and cardiovascular research. In cancer research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurological research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In cardiovascular research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide has been shown to have vasodilatory effects and improve cardiac function, making it a potential candidate for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-4-2-3-5-19(18)24-21(26)17-8-6-16(7-9-17)12-25-11-10-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGKLNGYBNEGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2998946.png)





![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2998955.png)


![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)

![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)